2-(Boc-amino)oct-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)oct-7-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)oct-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the Boc-protected amino group under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(Boc-amino)oct-7-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Boc-amino)oct-7-enoic acid involves the protection of the amino group with a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino acid .
Comparison with Similar Compounds
Similar Compounds
2-Aminooct-7-enoic acid: This compound lacks the Boc protection and is more reactive under certain conditions.
Boc-protected amino acids: Other Boc-protected amino acids, such as Boc-alanine and Boc-lysine, share similar protective properties but differ in their side chain structures.
Uniqueness
2-(Boc-amino)oct-7-enoic acid is unique due to its specific structure, which combines the protective Boc group with an unsaturated oct-7-enoic acid backbone. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGCDZGIEOJPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.